molecular formula C9H13NO2S B2781230 Ethyl 4-cyanothiane-4-carboxylate CAS No. 2413884-16-7

Ethyl 4-cyanothiane-4-carboxylate

Cat. No. B2781230
CAS RN: 2413884-16-7
M. Wt: 199.27
InChI Key: OKQOYYDMYYZXLK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Ethyl 4-cyanothiane-4-carboxylate is 1S/C9H13NO2S/c1-2-12-8(11)9(7-10)3-5-13-6-4-9/h2-6H2,1H3 . This indicates the presence of a cyano group (-CN), a carboxylate ester group (-COOC2H5), and a thiane group (a six-membered ring containing one sulfur atom and five carbon atoms) in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-cyanothiane-4-carboxylate are not detailed in the search results, cyanoacetohydrazides have been used in a variety of reactions to synthesize heterocyclic compounds . These reactions involve different types of reaction, including cyclocondensation and cyclization .

Scientific Research Applications

Organic Synthesis

Ethyl 4-cyanothiane-4-carboxylate: is a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it a valuable reagent for constructing complex molecules. For example, it can undergo nucleophilic substitution reactions to introduce different functional groups, aiding in the synthesis of pharmaceuticals and agrochemicals .

Chiral Resolution

The compound’s utility extends to chiral resolution, a critical process in pharmacology. Researchers have explored its use within cyclodextrin metal–organic frameworks for enantiopurification, which is essential for producing enantiomerically pure substances. This process is vital for the development of drugs with specific stereochemistry .

Cyclization Mechanisms

Ethyl 4-cyanothiane-4-carboxylate: plays a role in studying cyclization mechanisms. It’s used in reactions with salicylaldehyde to form coumarin derivatives through Knoevenagel condensation followed by selective cyclization. Understanding these mechanisms is crucial for the efficient synthesis of coumarins, which have applications in food additives, cosmetics, and pharmaceuticals .

Molecularly Imprinted Polymers

The compound is also instrumental in creating molecularly imprinted polymers (MIPs). These polymers have cavities that are molecularly complementary to a target molecule, allowing for selective recognition and binding. MIPs have applications in sensing, separation, and catalysis .

properties

IUPAC Name

ethyl 4-cyanothiane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-12-8(11)9(7-10)3-5-13-6-4-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQOYYDMYYZXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCSCC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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